

# Step-by-Step Guide to Casting Tricine Polyacrylamide Gels: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tricine*

Cat. No.: *B1662993*

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

**Tricine**-sodium dodecyl sulfate-polyacrylamide gel electrophoresis (**Tricine**-SDS-PAGE) is an essential technique for the separation of low molecular weight proteins and peptides, typically in the range of 1 to 100 kDa.[1][2][3] This method offers superior resolution of smaller proteins compared to the standard glycine-SDS-PAGE system (Laemmli-SDS-PAGE) because **Tricine**, as the trailing ion, allows for better stacking and destacking of small proteins at lower acrylamide concentrations.[1][4] The lower acrylamide concentrations also facilitate the efficient transfer of proteins to membranes for subsequent analysis, such as Western blotting, which is particularly advantageous for hydrophobic proteins.

These application notes provide a detailed, step-by-step protocol for casting and running **Tricine** polyacrylamide gels, including reagent preparation and recommended running conditions.

## Experimental Protocols

### I. Reagent and Stock Solution Preparation

Proper preparation of stock solutions is critical for successful gel casting and electrophoresis. All solutions should be prepared with high-purity water (e.g., Milli-Q).

Table 1: Stock Solutions

| Stock Solution                                     | Composition                                                             | Preparation Instructions                                                                                                                                             | Storage                   |
|----------------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|
| Acrylamide/Bis-acrylamide Solution (49.5% T, 3% C) | 48 g Acrylamide, 1.5 g N,N'-Methylene-bis-acrylamide in 100 mL water.   | Dissolve acrylamide and bis-acrylamide in water. Caution: Acrylamide is a neurotoxin. Wear gloves and a mask.                                                        | 4°C, protected from light |
| Acrylamide/Bis-acrylamide Solution (49.5% T, 6% C) | 46.5 g Acrylamide, 3.0 g N,N'-Methylene-bis-acrylamide in 100 mL water. | Dissolve acrylamide and bis-acrylamide in water. This solution is optimal for resolving very small proteins and peptides.                                            | 4°C, protected from light |
| Gel Buffer (3X)                                    | 3.0 M Tris, 0.3% SDS, pH 8.45                                           | Dissolve 182 g of Tris base in approximately 300 mL of water. Adjust the pH to 8.45 with HCl. Bring the final volume to 500 mL with water and then add 1.5 g of SDS. | 4°C                       |
| Anode Buffer (1X, Lower Tank)                      | 0.2 M Tris, pH 8.9                                                      | Dissolve 24.2 g of Tris base in approximately 800 mL of water. Adjust the pH to 8.9 with HCl. Bring the final volume to 1 L with water.                              | Room Temperature          |

|                                     |                                                                                                |                                                                                                                 |                               |
|-------------------------------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-------------------------------|
| Cathode Buffer (1X, Upper Tank)     | 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH ~8.25                                                  | Dissolve 12.1 g Tris base, 17.9 g Tricine, and 1 g SDS in 1 L of water. Do not adjust the pH.                   | 4°C                           |
| Ammonium Persulfate (APS) (10% w/v) | 0.1 g APS in 1 mL water                                                                        | Prepare fresh daily.                                                                                            | Room Temperature (short-term) |
| TEMED                               | N,N,N',N'-Tetramethylethylenediamine                                                           | Store in a dark bottle.                                                                                         | Room Temperature              |
| Sample Buffer (2X)                  | 50 mM Tris-HCl pH 6.8, 4% SDS, 12% glycerol, 2% 2-mercaptoethanol, 0.01% Coomassie blue G-250. | Combine all reagents. Coomassie blue G-250 is recommended as a tracking dye as it runs ahead of small peptides. | -20°C                         |

## II. Casting the Tricine Gel

This protocol is for a standard mini-gel apparatus. The volumes can be scaled for larger gels. Tricine gels consist of three layers: a separating (or resolving) gel, a spacer gel (optional but recommended for gels with >10% acrylamide), and a stacking gel.

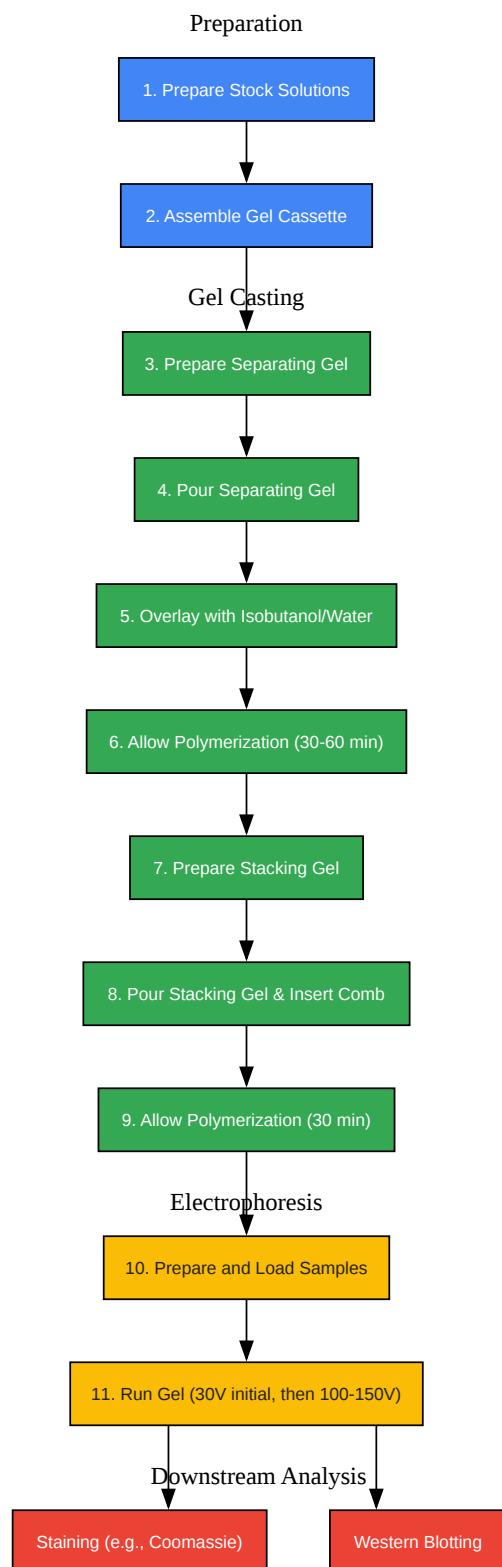
Table 2: Gel Casting Formulations (for one mini-gel)

| Component                                 | 4% Stacking Gel | 10% Separating Gel   | 16.5% Separating Gel |
|-------------------------------------------|-----------------|----------------------|----------------------|
| Acrylamide/Bis-acrylamide (49.5% T, 3% C) | 0.5 mL          | 2.0 mL               | -                    |
| Acrylamide/Bis-acrylamide (49.5% T, 6% C) | -               | -                    | 3.3 mL               |
| Gel Buffer (3X)                           | 1.25 mL         | 3.3 mL               | 3.3 mL               |
| Glycerol                                  | -               | 1.3 g (approx. 1 mL) | 1.3 g (approx. 1 mL) |
| Water                                     | 3.25 mL         | 3.7 mL               | 2.4 mL               |
| 10% APS                                   | 25 µL           | 40 µL                | 40 µL                |
| TEMED                                     | 2.5 µL          | 4 µL                 | 4 µL                 |
| Total Volume (approx.)                    | 5 mL            | 10 mL                | 10 mL                |

Note: The choice of separating gel percentage depends on the molecular weight of the protein of interest. 10% gels are suitable for proteins >10 kDa, while 16.5% gels provide excellent resolution for peptides <10 kDa.

#### Protocol:

- **Assemble Gel Cassette:** Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions for your electrophoresis apparatus.
- **Prepare Separating Gel:** In a small beaker or tube, mix the components for the separating gel as listed in Table 2. Add the APS and TEMED last, immediately before pouring, as they initiate polymerization.
- **Pour Separating Gel:** Gently pour the separating gel solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 2 cm).


- Overlay Gel: Immediately overlay the separating gel with a thin layer of water-saturated isobutanol or water to ensure a flat surface and prevent contact with oxygen, which inhibits polymerization.
- Polymerization: Allow the separating gel to polymerize for at least 30-60 minutes at room temperature.
- Prepare Stacking Gel: After the separating gel has polymerized, pour off the overlay. Rinse the top of the gel with water and dry any residual water with the edge of a filter paper. Prepare the stacking gel solution as detailed in Table 2, adding APS and TEMED just before use.
- Pour Stacking Gel and Insert Comb: Pour the stacking gel solution over the polymerized separating gel and insert the comb, taking care not to trap any air bubbles.
- Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes.

### III. Electrophoresis

- Sample Preparation: Mix your protein sample with an equal volume of 2X Sample Buffer. Heat the samples at 85°C for 2 minutes or 40°C for 30 minutes. Avoid boiling, as it can cause aggregation of some proteins.
- Assemble Electrophoresis Unit: Once the stacking gel is polymerized, carefully remove the comb. Place the gel cassette into the electrophoresis tank.
- Add Running Buffers: Fill the inner (upper) chamber with Cathode Buffer and the outer (lower) chamber with Anode Buffer. Ensure the wells are completely filled with buffer.
- Load Samples: Carefully load your prepared samples into the wells. It is recommended to load between 0.2-1 µg of protein per band for Coomassie staining.
- Run the Gel: Connect the electrophoresis unit to a power supply. Begin electrophoresis at a low constant voltage, approximately 30V, until the dye front has moved through the stacking gel. Then, increase the voltage to a constant 100-150V. The total run time can vary from 4 to 16 hours depending on the gel size and percentage.

- Disassemble and Process: After the dye front reaches the bottom of the gel, turn off the power supply. Disassemble the apparatus and carefully remove the gel. The gel is now ready for staining or Western blotting.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for casting and running **Tricine** polyacrylamide gels.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [info.gbiosciences.com](http://info.gbiosciences.com) [info.gbiosciences.com]
- 2. Tricine–SDS-PAGE | Springer Nature Experiments [[experiments.springernature.com](http://experiments.springernature.com)]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. Western blot protocol for low molecular weight proteins [[abcam.com](http://abcam.com)]
- To cite this document: BenchChem. [Step-by-Step Guide to Casting Tricine Polyacrylamide Gels: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662993#step-by-step-guide-to-casting-tricine-polyacrylamide-gels>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)